molecular formula C11H14O2 B1450137 {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol CAS No. 569361-03-1

{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol

Cat. No.: B1450137
CAS No.: 569361-03-1
M. Wt: 178.23 g/mol
InChI Key: ZSYFXNDASQMBGQ-UHFFFAOYSA-N
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Description

{4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol: is an organic compound with the molecular formula C11H14O2 It is a derivative of phenylmethanol, where the phenyl group is substituted with a 2-methyl-2-propen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol typically involves the reaction of 4-hydroxybenzyl alcohol with 2-methyl-2-propen-1-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halides (e.g., HCl, HBr), sulfonates (e.g., TsCl)

Major Products:

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, hydrocarbons

    Substitution: Halogenated compounds, sulfonated compounds

Scientific Research Applications

Chemistry: In chemistry, {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and polymers .

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug formulations. Its unique structure allows for the design of novel compounds with improved efficacy and reduced side effects .

Industry: Industrially, the compound is used in the manufacture of specialty chemicals, coatings, and adhesives. Its reactivity and stability make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: {4-[(2-Methyl-2-propen-1-YL)oxy]phenyl}methanol is unique due to its specific substitution pattern and functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[4-(2-methylprop-2-enoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,12H,1,7-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYFXNDASQMBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651090
Record name {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569361-03-1
Record name {4-[(2-Methylprop-2-en-1-yl)oxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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